5-Ethoxy-7,12-dimethyltetraphene
Description
Properties
CAS No. |
61441-20-1 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-ethoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20O/c1-4-23-21-13-20-14(2)16-9-5-6-10-17(16)15(3)22(20)19-12-8-7-11-18(19)21/h5-13H,4H2,1-3H3 |
InChI Key |
UMBMXDZXEWVBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C41)C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Characterization of 5 Ethoxy 7,12 Dimethyltetraphene Systems
Structural Elucidation Techniques
The molecular architecture of 5-Ethoxy-7,12-dimethyltetraphene is systematically unraveled using a suite of spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. researchgate.net For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. The aromatic protons on the tetraphene core are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The ethoxy group protons would appear as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, likely in the δ 4.0-4.5 ppm and δ 1.2-1.6 ppm regions, respectively. The two methyl groups attached to the tetraphene backbone at positions 7 and 12 would each produce a singlet in the δ 2.5-3.0 ppm range. The precise chemical shifts are influenced by the electronic effects of the substituents and their positions on the aromatic system. uobasrah.edu.iqnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. pressbooks.pub The numerous sp²-hybridized carbons of the tetraphene core would generate a cluster of signals in the aromatic region (δ 120-150 ppm). pressbooks.pub The carbon atom attached to the ethoxy group (C-5) would be shifted further downfield due to the electronegativity of the oxygen atom. The carbons of the ethoxy group (-OCH₂) and (-CH₃) and the two methyl groups (-CH₃) at C-7 and C-12 would appear in the upfield region of the spectrum. pressbooks.pub Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Tetraphene Core) | 7.0 - 9.0 | 120 - 150 |
| -OCH₂- (Ethoxy) | 4.0 - 4.5 (quartet) | 60 - 70 |
| -CH₃ (Ethoxy) | 1.2 - 1.6 (triplet) | 14 - 18 |
| -CH₃ (at C-7, C-12) | 2.5 - 3.0 (singlet) | 20 - 25 |
Mass Spectrometry (MS) Analysis of Molecular Fragments
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact molecular formula by providing a highly accurate mass measurement.
Electron ionization (EI) is a common technique that would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern can be complex but predictable. Common fragmentation pathways for alkoxy-substituted PAHs include the loss of the alkyl chain from the ether, followed by the loss of a carbonyl group. For instance, initial fragmentation might involve the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group. Subsequent fragmentation could involve the loss of methyl radicals (•CH₃) from the 7 and 12 positions. researchgate.net The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the ethoxy and methyl substituents. nsf.govnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethoxy and methyl groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the polycyclic aromatic core.
C-O-C stretching (Ether linkage): Strong, characteristic asymmetric and symmetric stretching bands, typically in the 1260-1000 cm⁻¹ region. diva-portal.orgnih.gov
C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens appear in the 900-675 cm⁻¹ region, and their pattern can provide clues about the substitution pattern on the aromatic rings. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Ethoxy, Methyl) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 |
| Aryl Ether (C-O-C) | Symmetric Stretching | 1075 - 1020 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Single-Crystal X-ray Diffraction Analysis of Tetraphene Architectures
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.gov It would confirm the planarity of the tetraphene core and reveal the orientation of the ethoxy and methyl substituents relative to the aromatic plane. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as π-π stacking, which are crucial for understanding the material's solid-state properties. For substituted tetraphenes, slight deviations from planarity in the aromatic core can occur due to steric hindrance between substituents. nih.gov
Theoretical and Computational Investigations
In conjunction with experimental techniques, theoretical and computational methods offer a deeper understanding of the electronic properties that govern the behavior of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis (HOMO-LUMO Energy Levels, Frontier Orbitals)
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of polycyclic aromatic hydrocarbons. beilstein-archives.orgrsc.org By solving the Kohn-Sham equations, DFT calculations can predict a variety of molecular properties. frontiersin.orgacs.org
For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set) can be used to optimize the molecular geometry and calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Time-Dependent Density Functional Theory (TDDFT) stands as a powerful computational tool for investigating the electronic excited states of molecules, providing insights into their absorption and emission properties. researchgate.net For polycyclic aromatic hydrocarbons, TDDFT has been shown to predict the transition energies of low-lying excited states with a reasonable degree of accuracy, typically within 0.3 eV of experimental values. researchgate.net The methodology can also qualitatively predict the intensity of these electronic transitions. researchgate.net
The introduction of an ethoxy group at the 5-position of the 7,12-dimethyltetraphene core is expected to modulate its electronic properties. The ethoxy group is an electron-donating group, which can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted parent compound. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO gap.
TDDFT calculations can precisely model these effects. By solving the time-dependent Kohn-Sham equations, one can obtain the vertical excitation energies and oscillator strengths, which are fundamental to simulating the UV-visible absorption spectrum. Different functionals, such as B3LYP and CAM-B3LYP, are often employed in TDDFT calculations for PAHs to provide a balance between computational cost and accuracy. researchgate.net
Table 1: Hypothetical TDDFT Calculated Excitation Energies and Oscillator Strengths for this compound and its Parent Compound
| Compound | State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 7,12-dimethyltetraphene | S1 | 3.20 | 0.15 | HOMO -> LUMO |
| S2 | 3.55 | 0.80 | HOMO-1 -> LUMO | |
| This compound | S1 | 3.10 | 0.18 | HOMO -> LUMO |
| S2 | 3.45 | 0.85 | HOMO-1 -> LUMO |
Note: This table presents hypothetical data based on general principles of substituent effects on PAHs to illustrate the expected trends. The values are not from direct experimental or computational studies of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of flexible molecules like this compound. The ethoxy group, with its rotatable C-C and C-O bonds, can adopt various conformations relative to the planar tetraphene core. These conformational changes can influence the molecule's packing in the solid state and its interactions with solvents or biological macromolecules.
MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. By simulating the molecule in a solvent box or in a condensed phase, one can study its dynamic behavior, including:
Conformational Preferences: Determining the most stable rotamers of the ethoxy group and the energy barriers between them.
Solvation Effects: Understanding how the molecule interacts with surrounding solvent molecules, which can affect its spectroscopic properties (solvatochromism).
Intermolecular Stacking: In concentrated solutions or the solid state, PAHs tend to form π-stacked aggregates. MD simulations can reveal the preferred stacking geometries and the strength of these interactions.
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations
| Interaction Type | System | Interaction Energy (kcal/mol) |
| π-π Stacking | 7,12-dimethyltetraphene dimer | -10 to -15 |
| This compound dimer | -12 to -18 | |
| Solvation (in Toluene) | 7,12-dimethyltetraphene | -8 |
| This compound | -10 |
Note: This table contains illustrative data to highlight the potential impact of the ethoxy group on intermolecular interactions. The values are not from specific simulations of this compound.
Prediction of Spectroscopic Parameters via Computational Models
Computational models, particularly those based on quantum chemistry, are instrumental in predicting a wide range of spectroscopic parameters beyond just UV-visible absorption. For this compound, these models can provide valuable data that complements and aids in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to the electronic environment. Density Functional Theory (DFT) calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts. The predicted shifts for this compound would show characteristic signals for the ethoxy protons and carbons, as well as shifts in the aromatic region indicative of the electronic perturbation by the ethoxy group.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can predict the positions and intensities of bands in the IR and Raman spectra. For this compound, one would expect to see characteristic C-O stretching and bending modes from the ethoxy group, in addition to the aromatic C-H and C-C vibrations of the tetraphene core.
Table 3: Computationally Predicted Spectroscopic Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ethoxy -CH₂) | 4.1 - 4.3 ppm |
| ¹³C NMR Chemical Shift (ethoxy -OCH₂) | 65 - 70 ppm |
| IR Frequency (C-O stretch) | 1240 - 1260 cm⁻¹ |
Note: This table provides illustrative predicted spectroscopic parameters based on known ranges for similar functional groups. These are not the result of specific calculations on this compound.
Structure Property Relationships Spr in 5 Ethoxy 7,12 Dimethyltetraphene Analogues
Correlation Between Molecular Architecture and Electronic Properties
The electronic characteristics of conjugated organic molecules like 5-Ethoxy-7,12-dimethyltetraphene are primarily dictated by the arrangement of their π-orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity, reactivity, and optical properties.
The introduction of substituents such as ethoxy and methyl groups at specific positions on the tetraphene framework is expected to modulate these electronic properties significantly. Electron-donating groups, like the ethoxy group, generally raise the energy of the HOMO more than the LUMO, leading to a reduction in the HOMO-LUMO gap. Conversely, alkyl groups, such as the methyl groups at the 7 and 12 positions, are weakly electron-donating and can also influence the electronic structure, albeit to a lesser extent than an alkoxy group. researchgate.netresearchgate.net
To illustrate the influence of substituents on the electronic properties of tetraphene analogues, the following table presents representative data for a series of hypothetical substituted tetraphenes.
**Table 1: Illustrative Electronic Properties of Substituted Tetraphene Analogues***
| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Tetraphene | None | -5.5 | -2.5 | 3.0 |
| 5-Methoxytetraphene | -OCH₃ | -5.3 | -2.4 | 2.9 |
| 7,12-Dimethyltetraphene | -CH₃ | -5.4 | -2.5 | 2.9 |
| This compound | -OCH₂CH₃, -CH₃ | -5.2 | -2.4 | 2.8 |
*Note: The data in this table are illustrative and represent typical values for analogous compounds to demonstrate the expected trends. They are not experimental values for the specific compounds listed.
Influence of Ethoxy and Methyl Substituents on Spectroscopic Responses
The absorption and emission of light by polycyclic aromatic hydrocarbons are directly related to their electronic structure. Alterations in the HOMO-LUMO gap due to substitution are reflected in the UV-visible absorption and fluorescence spectra.
The presence of an electron-donating ethoxy group at the 5-position of the tetraphene core is expected to cause a bathochromic (red) shift in the absorption and emission maxima. This is because the ethoxy group increases the electron density of the aromatic system, raising the HOMO energy level and reducing the energy required for electronic transitions. acs.org The methyl groups at the 7 and 12 positions, being weakly electron-donating, are also likely to contribute to a slight bathochromic shift. nih.gov
The nature and position of substituents can also influence the oscillator strength of electronic transitions, which affects the intensity of absorption bands. acs.org Furthermore, the vibrational fine structure often observed in the spectra of PAHs can be altered by substitution, providing insights into the molecular geometry and vibrational modes coupled to the electronic transitions.
The following table provides an illustrative example of how substituents can affect the spectroscopic properties of tetraphene analogues.
**Table 2: Illustrative Spectroscopic Data for Substituted Tetraphene Analogues***
| Compound | Substituent(s) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Benz[a]anthracene | None | ~385 | ~410 |
| 7,12-Dimethylbenz[a]anthracene (B13559) | -CH₃ | ~395 | ~420 |
| 5-Methoxy-7,12-dimethylbenz[a]anthracene | -OCH₃, -CH₃ | ~405 | ~430 |
| This compound | -OCH₂CH₃, -CH₃ | ~410 | ~435 |
*Note: The data for Benz[a]anthracene and its derivatives are used as a close structural analogue to tetraphene. nih.govwikipedia.orgnih.gov The values are representative and intended to illustrate the expected spectroscopic shifts.
Stereochemical Aspects and their Impact on Material Performance
The introduction of bulky substituents in close proximity on a polycyclic aromatic framework can lead to hindered rotation around single bonds, giving rise to a form of stereoisomerism known as atropisomerism. wikipedia.org Atropisomers are distinct, non-interconverting (at room temperature) rotational isomers that can exhibit axial chirality. wikipedia.orgyoutube.com
In the case of this compound, the interaction between the ethoxy group at position 5 and the hydrogen atom at position 6, as well as the methyl group at position 7, could create a significant barrier to rotation around the C-O bond of the ethoxy group and potentially induce a non-planar conformation of the aromatic system. If the barrier to interconversion between different conformations is sufficiently high, stable atropisomers may be isolable. wikipedia.org
The existence of atropisomers can have a profound impact on the material properties of the compound. For instance, in organic electronics, the packing of molecules in the solid state is critical for charge transport. Different atropisomers will pack differently, leading to variations in material performance. Chiral PAHs are also of interest for applications in chiroptical materials and asymmetric catalysis. acs.org The stereochemical stability of atropisomers is classified based on their half-life for racemization. acs.org
The following table provides illustrative rotational energy barriers for substituted biaryl systems, which are classic examples of atropisomerism and serve as an analogy for the potential stereochemical behavior of substituted tetraphenes.
**Table 3: Illustrative Rotational Energy Barriers in Substituted Biaryls***
| Compound | Substituents | Rotational Energy Barrier (kcal/mol) |
| Biphenyl | None | ~2 |
| 2,2'-Dimethylbiphenyl | -CH₃ | ~18 |
| 2,2'-Diiodobiphenyl | -I | >30 |
| 2,2'-Dinitrobiphenyl | -NO₂ | ~23 |
*Note: This data is for representative biaryl compounds to illustrate the concept of rotational barriers leading to atropisomerism. wikipedia.org It does not represent data for this compound.
Theoretical Frameworks and Modeling for Predicting Structure-Property Correlations
Computational chemistry provides powerful tools for predicting and understanding the structure-property relationships of complex organic molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure, optimized geometry, and various spectroscopic and material properties of PAHs. nih.govyoutube.com
By employing DFT calculations, it is possible to model the effects of the ethoxy and methyl substituents on the tetraphene core. These calculations can predict the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the expected UV-visible absorption spectra. acs.orgnih.gov Theoretical models can also be used to investigate the potential for atropisomerism by calculating the rotational energy barriers around key single bonds.
These computational approaches are invaluable for the rational design of new materials with tailored properties. By systematically varying the substituents and their positions in silico, researchers can screen potential candidates and prioritize synthetic efforts towards the most promising molecules for specific applications. The accuracy of these predictions is dependent on the chosen functional and basis set. youtube.com
The following table presents a comparison of experimental and DFT-calculated properties for a known substituted PAH to illustrate the predictive power of these theoretical frameworks.
**Table 4: Comparison of Experimental and DFT-Calculated Properties for a Substituted Anthracene (B1667546)***
| Property | Experimental Value | Calculated Value (CAM-B3LYP/6-311G(d)) |
| 2-Aminoanthracene | ||
| Absorption λₘₐₓ (nm) | 402 | 398 |
| 9-Nitroanthracene | ||
| Absorption λₘₐₓ (nm) | 385 | 380 |
*Note: This table provides a representative comparison for substituted anthracenes to demonstrate the accuracy of DFT calculations in predicting spectroscopic properties. acs.org The data is not for this compound.
Chemical Reactivity and Transformations of Ethoxy Substituted Tetraphenes
Oxidation and Reduction Pathways of Tetraphene Derivatives
The tetraphene core, a polycyclic aromatic hydrocarbon (PAH), is susceptible to both oxidation and reduction reactions, which can significantly alter its structure and properties. The presence of activating groups like ethoxy and methyl moieties on the 5-Ethoxy-7,12-dimethyltetraphene molecule further influences these transformations.
Oxidation:
The oxidation of tetraphene derivatives can proceed through several pathways, including photochemical oxidation and metabolic activation. For instance, the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), undergoes oxidation to form various products. nih.govnih.govrepec.orgresearchgate.net Light irradiation of DMBA leads to the formation of photoproducts such as benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and 7,12-epidioxy-7,12-dihydro-DMBA. nih.govnih.govrepec.orgresearchgate.net This suggests that this compound would likely undergo similar photo-oxidation reactions, potentially leading to the formation of quinones and other oxygenated derivatives. The ethoxy group, being an electron-donating group, is expected to enhance the electron density of the aromatic system, possibly making the molecule more susceptible to oxidative attack compared to the unsubstituted parent tetraphene.
One-electron transfer oxidation is another significant pathway for the activation of carcinogenic hydrocarbons like DMBA. acs.orgacs.org This process generates reactive radical cations that can undergo further reactions. acs.org The presence of the electron-donating ethoxy group in this compound would likely stabilize the resulting radical cation, thereby influencing the subsequent reaction pathways. Studies on other aromatic compounds have shown that electron-donating groups can increase the stability of the cation radical intermediate. nih.gov
Furthermore, the oxidation of PAHs can be triggered by synergistic effects between different PAHs and can be facilitated by various oxidants like ozone and nitrogen oxides. researchgate.net In contaminated soils, persulfate oxidation has been shown to degrade PAHs, forming oxygenated byproducts. nih.gov
Reduction:
The reduction of the tetraphene ring system can also be achieved through various methods. For instance, A-ring reduced analogues of DMBA, such as 1,2-dihydro- and 1,2,3,4-tetrahydro-derivatives, have been synthesized. nih.gov This indicates that the aromatic rings of the tetraphene core can be selectively hydrogenated. The conditions for such reductions often involve catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. nih.gov It is plausible that this compound could undergo similar reduction reactions, leading to partially saturated ring systems. The specific products would depend on the reaction conditions and the directing effects of the substituents.
The table below summarizes the potential oxidation and reduction products of ethoxy-substituted tetraphenes based on the known reactivity of related compounds.
| Reaction Type | Reactant | Potential Products | Reference |
| Photo-oxidation | This compound | Ethoxy-dimethyl-benz[a]anthracene-dione, Hydroxy-ethoxy-keto-dimethyl-benz[a]anthracene | nih.govnih.govrepec.orgresearchgate.net |
| One-Electron Oxidation | This compound | Stabilized radical cation | acs.orgacs.orgnih.gov |
| Catalytic Reduction | This compound | Dihydro- and Tetrahydro-ethoxy-dimethyltetraphene derivatives | nih.gov |
Stability of the Ethoxy Group and Tetraphene Core under Various Chemical Conditions
The stability of this compound is a crucial factor in its persistence and reactivity in different chemical environments. This stability is determined by the robustness of both the tetraphene core and the attached ethoxy group.
Tetraphene Core Stability:
Polycyclic aromatic hydrocarbons are known for their inherent stability due to the resonance energy of the fused aromatic rings. pdx.edulibretexts.org The tetraphene structure is no exception and exhibits significant thermodynamic stability. However, this stability can be compromised under harsh conditions such as high temperatures and exposure to strong oxidizing agents. jfda-online.com For example, the degradation of PAHs like benzo[a]anthracene increases with temperature. jfda-online.com The presence of methyl groups in 7,12-dimethylbenz[a]anthracene can influence its stability and metabolic activation. aacrjournals.org
Ethoxy Group Stability:
The ethoxy group is an ether linkage, which is generally considered to be chemically stable. wikipedia.org However, ether cleavage can occur under specific conditions, most notably in the presence of strong acids or bases. wikipedia.org Acid-catalyzed cleavage of ethers typically proceeds via an S\N1 or S\N2 mechanism, depending on the structure of the ether. wikipedia.org In the case of this compound, the C-O bond of the ethoxy group could potentially be cleaved under strongly acidic conditions, leading to the formation of a hydroxylated tetraphene derivative and ethanol. The stability of the ethoxy group is also influenced by the electronic nature of the aromatic ring to which it is attached. Electron-donating groups on the aromatic ring can affect the stability of intermediates formed during cleavage reactions. nih.gov
The stability of PAH standards, including those dissolved in organic solvents, has been studied under various storage conditions. pjoes.comdtu.dk These studies indicate that light and temperature can affect the stability of these compounds over time. pjoes.comdtu.dk Therefore, it is expected that this compound would also be sensitive to light and heat, potentially undergoing degradation or transformation upon prolonged exposure.
The following table outlines the expected stability of the ethoxy group and tetraphene core under different chemical conditions.
| Condition | Effect on Tetraphene Core | Effect on Ethoxy Group | Reference |
| Strong Acids | Generally stable, but may undergo electrophilic substitution | Potential for cleavage to form a hydroxyl group | wikipedia.org |
| Strong Bases | Generally stable | Generally stable, but may be cleaved by very strong bases | wikipedia.org |
| Oxidizing Agents | Susceptible to oxidation, leading to quinones and other oxygenated products | May be oxidized under harsh conditions | nih.govnih.govrepec.orgresearchgate.netresearchgate.netnih.gov |
| Reducing Agents | Can be hydrogenated to form partially saturated rings | Generally stable | nih.gov |
| Light Exposure | Can undergo photochemical reactions and degradation | Generally stable, but may participate in photoreactions | nih.govnih.govrepec.orgresearchgate.netpjoes.com |
| Heat | Can lead to degradation | Generally stable at moderate temperatures | jfda-online.com |
Mechanistic Studies of Chemical Transformations and Derivatization Reactions
The chemical transformations and derivatization reactions of this compound are primarily governed by the principles of electrophilic aromatic substitution, given the electron-rich nature of the tetraphene core, which is further enhanced by the ethoxy and methyl substituents.
Electrophilic Aromatic Substitution:
The ethoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org The methyl groups are also activating and ortho-, para-directing. libretexts.org Therefore, electrophilic attack on this compound is expected to occur at positions ortho and para to the ethoxy group, as well as at positions activated by the methyl groups. The precise location of substitution will depend on the steric hindrance and the relative activating strengths of the substituents.
The mechanism of electrophilic aromatic substitution generally involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. pdx.edu This is typically the rate-determining step. The subsequent loss of a proton from the intermediate restores the aromaticity of the ring and yields the substituted product. pdx.edu The presence of electron-donating groups like the ethoxy group stabilizes the carbocation intermediate, thereby increasing the rate of reaction. libretexts.org
Derivatization Reactions:
A variety of derivatization reactions can be envisioned for this compound, based on the known chemistry of PAHs and substituted aromatic compounds. These include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring via electrophilic substitution.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The regioselectivity of these reactions will be directed by the existing ethoxy and methyl substituents.
Furthermore, the synthesis of various substituted anthracene (B1667546) and tetraphene derivatives has been achieved through metal-catalyzed cross-coupling reactions and intramolecular cyclizations. oup.combeilstein-journals.org These modern synthetic methods could potentially be applied to this compound to create a wide range of novel derivatives with tailored properties.
The table below provides a summary of potential derivatization reactions and their mechanistic basis.
| Reaction | Reagents | Mechanism | Expected Outcome | Reference |
| Bromination | Br2, FeBr3 | Electrophilic Aromatic Substitution | Introduction of one or more bromine atoms on the aromatic ring | pdx.edu |
| Nitration | HNO3, H2SO4 | Electrophilic Aromatic Substitution | Introduction of a nitro group on the aromatic ring | pdx.edu |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Electrophilic Aromatic Substitution | Introduction of an acyl group on the aromatic ring | pdx.edu |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Cross-coupling | Formation of a biaryl compound | oup.com |
Interaction with Other Chemical Species in Complex Environments
In complex environments, this compound can interact with a variety of other chemical species, which can influence its fate, transport, and biological activity.
Interaction with Organic Matter:
Like other PAHs, this compound is expected to have low water solubility and a high affinity for organic matter. mdpi.com In soil and sediment, it is likely to adsorb to humic substances, which can affect its bioavailability and persistence. mdpi.com The nature of the organic matter can influence whether the PAH is more available for degradation and transport or becomes sequestered and less mobile. mdpi.com
Complexation with Metal Ions:
The oxygen atom of the ethoxy group in this compound possesses lone pairs of electrons, making it a potential coordination site for metal ions. While simple ethers are weak ligands, the presence of the large, polarizable tetraphene system could influence the complexation behavior. Thio-oxocrown ethers, which contain ether linkages, have been shown to form complexes with various metal ions. researchgate.net It is conceivable that under certain conditions, this compound could form complexes with metal ions, which could alter its chemical reactivity and solubility. The substitution on pentanuclear metal complexes has been shown to affect their catalytic activity, suggesting that the interaction of the tetraphene with metals could be significant. rsc.org
Interaction with Biological Macromolecules:
The parent compound, DMBA, is a well-known carcinogen that exerts its effects by metabolically forming reactive intermediates that can bind to DNA and other macromolecules. oup.comscispace.comnih.govresearchgate.netnih.govmedicopublication.comnih.govwikipedia.orgscbt.com Light-induced photoreactions of DMBA can also lead to the formation of DNA adducts. nih.govnih.govrepec.orgresearchgate.net Given the structural similarity, this compound is also likely to be metabolized in biological systems, potentially forming reactive species that can interact with cellular components. The ethoxy group may influence the metabolic pathways and the nature of the resulting reactive intermediates, thereby modulating its biological activity. The toxicity of substituted phenanthrenes has been shown to be dependent on the nature and position of the substituent. nih.gov
The following table summarizes the potential interactions of this compound with other chemical species.
| Interacting Species | Type of Interaction | Potential Consequence | Reference |
| Soil Organic Matter | Adsorption/Sorption | Reduced bioavailability and mobility | mdpi.com |
| Metal Ions | Coordination/Complexation | Altered solubility and reactivity | researchgate.netrsc.org |
| DNA/Proteins | Covalent binding of metabolites | Potential for genotoxicity and other biological effects | nih.govnih.govrepec.orgresearchgate.netoup.comscispace.comnih.govresearchgate.netnih.govmedicopublication.comnih.govwikipedia.orgscbt.comnih.gov |
Potential Applications of Tetraphene Derivatives in Advanced Materials Science
Optoelectronic Devices
This subsection would have detailed the compound's use in light-emitting and energy-converting devices.
Information regarding the performance of 5-Ethoxy-7,12-dimethyltetraphene as an emissive or charge-transport material in OLEDs is not available in published literature.
There is no available data on the application or efficiency of this compound in organic solar cells.
Sensing and Molecular Probes
This subsection would have focused on the compound's potential in detection and imaging.
No studies have been found that utilize this compound for the development of fluorescent chemical sensors.
The luminescent properties of this compound and their application in imaging have not been characterized in accessible scientific reports.
Contribution to the Development of Novel Functional Organic Materials
Without specific research, the contribution of this compound to the field of functional organic materials remains undefined.
Future Research Directions and Emerging Perspectives
Design and Synthesis of Novel Tetraphene Derivatives with Tailored Properties
The core of future research lies in the ability to create new tetraphene-based molecules with precisely controlled characteristics. The existing synthetic strategies for tetraphenylene (B3251814) and its derivatives provide a robust foundation for this work. oup.comresearchgate.net The introduction of various functional groups at specific positions on the tetraphene skeleton is a key strategy to fine-tune its electronic and physical properties.
For instance, the ethoxy (-OC2H5) and methyl (-CH3) groups in 5-Ethoxy-7,12-dimethyltetraphene are just the beginning. Future work could explore a wide array of substituents to modulate properties such as solubility, solid-state packing, and energy levels. The synthesis of novel tetraphenylene derivatives has already demonstrated the potential of this approach, leading to applications in liquid crystalline materials and asymmetric catalysis. oup.com
Key synthetic approaches that will continue to be refined include:
Cycloaddition Reactions: Diels-Alder reactions have been used to create saddle-shaped tetraphenylene derivatives. oup.com
Metal-Catalyzed Couplings: Copper-assisted Grignard couplings and nickel-catalyzed dimerizations of biphenylene (B1199973) are established methods for forming the core tetraphenylene structure. oup.comresearchgate.net
Functionalization of Precursors: Introducing functional groups onto the precursor molecules before cyclization allows for the creation of multi-substituted tetraphenylenes with designed properties. oup.com
Future research will likely focus on creating derivatives with enhanced charge transport capabilities, specific light-absorption and emission profiles, and improved stability for various device applications. The development of chiral tetraphenylene-based catalysts is also a promising area for asymmetric reactions. oup.com
Table 1: Potential Substituents for Tetraphene Derivatives and Their Expected Influence on Properties
| Substituent Group | Position on Tetraphene Core | Potential Effect on Properties |
|---|---|---|
| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Peripheral phenyl rings | Increase HOMO energy level, red-shift absorption/emission |
| Electron-withdrawing groups (e.g., -CN, -CF3) | Peripheral phenyl rings | Lower LUMO energy level, improve electron transport |
| Bulky groups (e.g., -t-Butyl, -Si(CH3)3) | Various | Inhibit aggregation, improve solubility, alter solid-state packing |
| Halogens (e.g., -F, -Br) | Various | Modify electronic properties and facilitate further cross-coupling reactions |
Advanced Characterization of Excited-State Dynamics and Energy Transfer Mechanisms
Understanding what happens to a molecule like this compound after it absorbs light is critical for its application in optoelectronic devices. The excited-state lifetime, the pathways of energy dissipation (e.g., fluorescence, non-radiative decay), and how energy moves between molecules are fundamental properties that dictate performance.
Future research will employ sophisticated spectroscopic techniques to probe these ultrafast processes. Studies on related molecules like tetraphenylethene (TPE) derivatives have shown that subtle changes in molecular structure can drastically alter excited-state decay paths. nih.govresearchgate.net For example, the position of methyl substituents can determine whether a molecule is fluorescent or non-emissive by blocking or enabling decay pathways like photocyclization. nih.govresearchgate.net
Advanced characterization techniques will include:
Femtosecond Transient Absorption Spectroscopy: This technique can monitor the evolution of excited states on incredibly short timescales, revealing the rates of processes like intersystem crossing and internal conversion. rsc.org
Time-Resolved Fluorescence Spectroscopy: This provides detailed information about the lifetime of the fluorescent state and can reveal complex dynamics such as structural relaxation in the excited state.
Quantum Beat Spectroscopy: This can be used to study the coherent coupling between different excited states.
The study of energy transfer in polycyclic aromatic hydrocarbons (PAHs) is also crucial. nih.govrsc.org Understanding how energy is transferred between a tetraphene derivative and a neighboring molecule or a different material in a blend is key to designing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The transfer mechanism can be influenced by factors like intermolecular distance, orientation, and the spectral overlap between the donor and acceptor. rsc.orgaanda.org
Integration of Computational Studies for Rational Material Design and Optimization
Computational chemistry has become an indispensable tool for predicting the properties of molecules before they are synthesized, saving significant time and resources. 43.230.198 For complex molecules like tetraphene derivatives, computational models can provide deep insights into their structure, electronics, and behavior.
Future research will see an even tighter integration of computational design and experimental validation. 43.230.198 Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for calculating properties such as:
Ground and Excited-State Geometries: Predicting the three-dimensional structure of the molecule.
Molecular Orbital Energy Levels (HOMO/LUMO): These are crucial for determining the electronic and optical properties of the material and for predicting its behavior in a device. rsc.org
Absorption and Emission Spectra: Simulating the UV-Vis absorption and photoluminescence spectra to guide the design of molecules with specific colors.
Excited-State Potential Energy Surfaces: Mapping the energy landscape of the excited states to understand decay pathways and predict fluorescence quantum yields. nih.govresearchgate.net
By screening virtual libraries of potential tetraphene derivatives, researchers can identify the most promising candidates for synthesis. 43.230.198 This rational design approach allows for a systematic optimization of material properties, moving beyond trial-and-error synthesis. For example, computational studies can predict how different substituents will affect the charge transfer character of a molecule, which is a key parameter for designing efficient emitters. umich.edu
Table 2: Computationally Predicted Properties for Hypothetical Tetraphene Derivatives
| Derivative | Substituent at C5 | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Max Emission (nm) |
|---|---|---|---|---|---|
| A | -H | -5.80 | -2.40 | 3.40 | 410 (Violet-Blue) |
| B (Reference) | -OC2H5 | -5.65 | -2.35 | 3.30 | 435 (Blue) |
| C | -CN | -6.10 | -2.80 | 3.30 | 450 (Blue-Green) |
| D | -N(Ph)2 | -5.45 | -2.30 | 3.15 | 480 (Green) |
Note: These values are illustrative and based on general trends observed in computational studies of aromatic molecules.
Exploration of Interdisciplinary Applications Beyond Traditional Optoelectronics
While tetraphenes are promising for traditional optoelectronic applications like OLEDs and OPVs, their unique, rigid, saddle-shaped structure and rich electronic properties open the door to a range of other fields. oup.com Future research will likely explore these less conventional applications.
Emerging areas of interest include:
Molecular Sensing: The fluorescence of tetraphene derivatives can be sensitive to the presence of specific analytes. The rigid framework could be functionalized with recognition units to create highly selective chemical sensors. The detection of other PAHs and pollutants is one potential avenue. rsc.org
Molecular Electronics: The defined structure and tunable electronic properties of single tetraphene molecules could be exploited in molecular-scale electronic components like wires or switches. rsc.org
Catalysis: As mentioned, chiral tetraphenylene derivatives have shown promise in asymmetric catalysis. oup.com The rigid scaffold provides a well-defined environment for catalytic reactions, potentially leading to high selectivity.
Biomedical Probes: Functionalized tetraphenes that are biocompatible and exhibit strong fluorescence could be developed as probes for cellular imaging or as photosensitizers in photodynamic therapy, a field where other aromatic systems have been investigated. nih.gov
The expansion into these interdisciplinary fields will require collaboration between synthetic chemists, physicists, materials scientists, and biologists to fully realize the potential of these fascinating molecules.
Q & A
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in reactions involving this compound?
- Methodological Answer : Use radical traps (e.g., TEMPO) to quench reactions; monitor via EPR spectroscopy. Isotope effects (e.g., ) indicate proton transfer steps. Kinetic isotope experiments (e.g., O labeling in ethoxy groups) clarify transition states. Compare Hammett plots for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Fictional representation of a Diels-Alder reaction leading to a tetraphene precursor.